molecular formula C13H17N3O2 B12274817 (6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester

(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester

Cat. No.: B12274817
M. Wt: 247.29 g/mol
InChI Key: ATIWEUHSNPJKHT-UHFFFAOYSA-N
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Description

(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester is a chemical compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and benzonitrile under specific conditions to produce benzylidenehydrazine, which then undergoes cyclization to form the indazole core . The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and appropriate acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted indazole compounds with various functional groups attached to the indazole ring.

Scientific Research Applications

(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A parent compound with a similar indazole core structure.

    2H-1,2,3-Triazoles: Compounds with a similar nitrogen-containing ring structure.

    NH-1,2,3-Triazoles: Another class of nitrogen-containing heterocycles with similar properties.

Uniqueness

(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group and the tert-butyl ester group enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-(6-amino-2H-indazol-3-yl)acetate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)7-11-9-5-4-8(14)6-10(9)15-16-11/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

ATIWEUHSNPJKHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)N

Origin of Product

United States

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